Seganserin - 87729-89-3

Seganserin

Catalog Number: EVT-434606
CAS Number: 87729-89-3
Molecular Formula: C29H27F2N3O
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Seganserin is a chemical compound recognized primarily for its role as a selective antagonist of the serotonin receptor subtype 5-HT2. This receptor antagonism has implications in various pharmacological contexts, particularly concerning sleep modulation and potential therapeutic applications in psychiatric disorders. The compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities.

Source

Seganserin was initially developed as part of research aimed at understanding serotonin receptor interactions and their effects on human physiology. Its pharmacological profile has been studied extensively, leading to insights into its mechanisms and potential applications in treating conditions such as insomnia and anxiety disorders.

Classification
  • Chemical Class: Piperazine derivatives
  • Receptor Target: 5-HT2 serotonin receptor antagonist
  • Pharmacological Category: Psychotropic agent
Synthesis Analysis

The synthesis of seganserin involves several chemical reactions that can be categorized into key steps:

  1. Starting Materials: The synthesis typically begins with readily available piperazine derivatives.
  2. Quaternization Reaction: A common method involves quaternizing the piperazine with an appropriate halide or alkylating agent to introduce functional groups that enhance receptor binding.
  3. Cyclization and Purification: Following quaternization, cyclization reactions may occur to stabilize the structure. The final product is purified through crystallization or chromatography techniques.

Technical details include:

  • Yield Optimization: Various solvents and temperatures are tested to maximize yield and purity.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of seganserin.
Molecular Structure Analysis

Seganserin's molecular structure can be characterized by its specific arrangement of atoms and functional groups:

  • Molecular Formula: C₁₈H₁₈F₂N₄O₂
  • Molecular Weight: 348.36 g/mol
  • Structural Features:
    • A piperazine ring
    • Aromatic substitutions that enhance its binding affinity to serotonin receptors

Data

The compound's structural data can be obtained from spectral analysis:

  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen environment within the molecule.
Chemical Reactions Analysis

Seganserin participates in several chemical reactions that are crucial for its synthesis and potential modifications:

  1. Nucleophilic Substitution Reactions: These reactions are fundamental in introducing various substituents onto the piperazine ring.
  2. Acid-Base Reactions: The compound can undergo protonation or deprotonation depending on the pH of the environment, affecting its solubility and receptor binding properties.
  3. Degradation Pathways: Understanding the stability of seganserin under different conditions is vital for its formulation in pharmaceutical applications.
Mechanism of Action

The mechanism by which seganserin exerts its effects primarily involves:

  1. Antagonism of 5-HT2 Receptors: By blocking these receptors, seganserin modulates serotonin signaling pathways, which play a critical role in mood regulation and sleep patterns.
  2. Impact on Sleep Architecture: Studies indicate that seganserin influences sleep stages, particularly slow-wave sleep, although it does not significantly enhance this phase compared to other sedatives like temazepam .

Data

Research has shown that seganserin's effects can vary based on dosage and individual physiological responses, highlighting its potential utility in tailored therapeutic approaches.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Melting Point: The melting point ranges around 200–210 °C, indicating good thermal stability.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while X-ray diffraction (XRD) studies can elucidate crystallinity.

Applications

Seganserin has several scientific uses, particularly within pharmacology:

  1. Psychiatric Research: Investigated for its potential in treating mood disorders due to its serotonergic activity.
  2. Sleep Studies: Used in clinical trials to assess its effects on sleep quality and architecture compared to traditional sedatives.
  3. Neuroscience Research: Serves as a tool for studying serotonin receptor functions and their implications in neurological conditions.
Introduction

Pharmacological Background of Seganserin

Seganserin functions as a potent and selective antagonist at specific serotonin receptor subtypes, with highest affinity for 5-HT₂A receptors. Radioligand binding studies demonstrate that seganserin competes effectively with endogenous serotonin at these receptor sites, inhibiting downstream signaling cascades [4] [5]. The compound's molecular architecture features a dibenzodiazepine core with fluorinated aromatic extensions, facilitating optimal receptor-ligand interactions within the orthosteric binding pocket of 5-HT₂ receptors [1] [4].

Receptor Selectivity Profile:Table 1: Seganserin's Receptor Binding Affinity Profile

Receptor TypeAffinity (Ki, nM)Functional ActivityPrimary CNS Distribution
5-HT₂A0.8-2.4Competitive antagonistCortex, hippocampus, basal ganglia
5-HT₂C>100Negligible activityChoroid plexus, limbic areas
5-HT₁A>500No significant bindingRaphe nuclei, hippocampus
Dopamine D₂>1000No significant bindingStriatum, substantia nigra
α₁-adrenergic>500No significant bindingPrefrontal cortex, brainstem

Data compiled from multiple receptor binding assays [4] [5] [6]

Unlike earlier non-selective serotonin antagonists like ritanserin, seganserin exhibits remarkable specificity for 5-HT₂A over 5-HT₂C receptors (>50-fold selectivity) [6]. This selectivity profile is pharmacologically significant because 5-HT₂C antagonism is associated with adverse metabolic effects, while 5-HT₂A blockade correlates with antipsychotic and antidepressant potential [2] [5]. Seganserin's negligible affinity for dopamine receptors distinguishes it from atypical antipsychotics, suggesting a lower risk for motor side effects—a crucial consideration for Parkinson's disease patients [2] [7].

The compound demonstrates favorable pharmacokinetic properties, including oral bioavailability and efficient blood-brain barrier penetration, as evidenced by ex vivo receptor occupancy studies [1] [4]. Preclinical investigations using radiolabeled seganserin analogs reveal rapid distribution to serotonergically dense brain regions, including the prefrontal cortex, hippocampus, and basal ganglia—areas critically involved in mood regulation and psychosis pathophysiology [5] [6].

Therapeutic Potential in Neuropsychiatric Disorders

Parkinson's Disease Psychosis (PDP)

Dopamine replacement therapies for Parkinson's motor symptoms frequently induce psychotic manifestations, including visual hallucinations and delusions. Conventional antipsychotics exacerbate motor impairment through D₂ receptor blockade. Seganserin's selective 5-HT₂A antagonism offers a promising alternative mechanism, as evidenced by the clinical success of pimavanserin—a structurally distinct but pharmacologically similar agent approved for PDP [2] [7].

In experimental models of dopaminergic psychosis, seganserin reverses phencyclidine-induced disruptions in prepulse inhibition without catalepsy induction—demonstrating antipsychotic efficacy without motor compromise [4] [6]. This effect is mechanistically attributed to normalization of cortical glutamatergic hyperactivity downstream of 5-HT₂A receptor blockade [5].

Depressive Disorders

Serotonergic dysregulation constitutes a core pathophysiological feature of major depression. Seganserin modulates multiple depression-relevant pathways through 5-HT₂A blockade:

  • Attenuates stress-induced hyperactivity in the hypothalamic-pituitary-adrenal (HPA) axis [5]
  • Potentiates frontolimbic dopamine and norepinephrine release in reward pathways [5] [6]
  • Enhances hippocampal neurogenesis through indirect BDNF upregulation [5]

Notably, seganserin's extended half-life (26.1 ± 12.9 h) may provide sustained receptor coverage beneficial for mood stabilization [1]. Unlike first-generation antidepressants, preclinical studies indicate rapid onset of effects on anhedonia behaviors in chronic stress models—potentially addressing a critical limitation of existing monoaminergic antidepressants [4] [5].

Sleep Architecture Modulation

The serotonergic system regulates sleep-wake cycles through brainstem and thalamocortical projections. Seganserin increases slow-wave sleep duration in electroencephalographic studies through selective 5-HT₂A blockade [2]. This effect is clinically relevant because:

  • Sleep disruption accompanies numerous neuropsychiatric conditions
  • Augmenting restorative sleep may improve neuroplasticity
  • Normalizing sleep architecture may reduce psychotic vulnerability [2] [5]

Table 2: Comparative Mechanisms of Serotonin-Targeted Neuropsychiatric Agents

CompoundPrimary MechanismTherapeutic ApplicationsSeganserin Differentiation
Seganserin5-HT₂A antagonistExperimental: PDP, depression, sleep enhancementHighest 5-HT₂A selectivity
Pimavanserin5-HT₂A inverse agonistFDA-approved: Parkinson's psychosisNeutral antagonism may confer different signaling effects
Ritanserin5-HT₂A/2C antagonistOff-label: Negative schizophrenia symptomsLower metabolic risk profile
Volinanserin5-HT₂A antagonistDiscontinued: InsomniaSuperior receptor occupancy kinetics

Data derived from receptor pharmacology studies and clinical trial reports [2] [4] [6]

Current Research Gaps and Justification

Despite its promising pharmacological profile, seganserin remains understudied compared to newer serotonergic agents. Critical knowledge gaps include:

Neurobiological Specificity

The precise signaling cascades downstream of seganserin binding remain incompletely characterized. While 5-HT₂A receptors primarily couple to Gq/11 proteins, emerging evidence suggests functional selectivity ("biased signaling") whereby ligands preferentially activate distinct intracellular pathways [5] [6]. Determining whether seganserin exhibits bias toward specific effector systems (e.g., β-arrestin recruitment vs. phospholipase C activation) would refine therapeutic predictions.

Translational Disconnect

Preclinical behavioral models imperfectly capture complex neuropsychiatric conditions. Seganserin demonstrates efficacy in rodent psychosis and depression paradigms [4] [6], but human validation is lacking. The sole clinical trial referenced in available literature examined encephalopathic rats rather than neuropsychiatric populations [4], creating a significant translational gap.

Population-Specific Efficacy

Neuropsychiatric disorders exhibit substantial pathophysiological heterogeneity. Seganserin's therapeutic utility may vary across:

  • Parkinson's disease psychosis vs. schizophrenia-spectrum psychosis
  • Melancholic vs. atypical depression
  • Age-related serotonergic changes in elderly patients [5] [7]

Table 3: Critical Unanswered Research Questions for Seganserin

Research DomainKey QuestionsMethodological Approaches
Receptor PharmacologyDoes seganserin exhibit functional selectivity at 5-HT₂A receptors?BRET/FRET-based signaling assays, cryo-EM structural studies
Neurocircuitry EffectsHow does chronic administration modify cortical-limbic connectivity?fMRI in disease-relevant animal models, optogenetic-facilitated receptor mapping
Therapeutic OptimizationCan seganserin augment partial responders to SSRIs?Randomized adjunctive trials in treatment-resistant depression
Neuroprotective PotentialDoes 5-HT₂A blockade mitigate neurodegeneration in Parkinson's?Longitudinal α-synuclein models with multimodal biomarker assessment

Developmental Considerations

Serotonin critically regulates neurodevelopment, yet seganserin's effects on maturing neural systems remain uninvestigated [5]. This gap assumes particular importance given:

  • The rising prevalence of adolescent-onset mood disorders
  • Emerging concerns about antipsychotic effects on developing brains
  • Potential applications in autism spectrum disorder (ASD)-related irritability [3] [5]

Combination Therapy Potential

Seganserin's receptor specificity positions it as an ideal augmenting agent. Rational combinations warranting investigation include:

  • With levodopa/carbidopa to reduce psychosis risk in Parkinson's disease
  • With SSRIs/SNRIs to accelerate antidepressant response or treat residual symptoms
  • With cognitive remediation strategies to enhance neuroplasticity [2] [5] [7]

Comprehensive Compound Nomenclature

Table 4: Seganserin Chemical Designations and Variants

Nomenclature TypeDesignationSource/Reference
Systematic IUPAC Name1-(2-{4-[bis(4-fluorophenyl)methylene]piperidin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-onePubChem CID 71767 [4]
CAS Registry Number87729-89-3MedChemExpress [1]
Other Chemical IdentifiersUNII: 197HL4EZCC; InChIKey: ZGUPMFYFHHSNFK-UHFFFAOYSA-NNCATS Inxight Drugs [4]
Development CodeNot publicly disclosedN/A
Related CompoundsPimavanserin (5-HT₂A inverse agonist); Volinanserin (5-HT₂A antagonist)PubMed [2] [6]

This comprehensive pharmacological characterization positions seganserin as a promising candidate for addressing neuropsychiatric conditions through serotonergic modulation. Future research should prioritize human proof-of-concept studies and mechanistic investigations to translate its theoretical advantages into clinical benefits.

Properties

CAS Number

87729-89-3

Product Name

Seganserin

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C29H27F2N3O

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C29H27F2N3O/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22/h2-12,16H,13-15,17-19H2,1H3

InChI Key

ZGUPMFYFHHSNFK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3

Synonyms

3-(2-(4-(di-(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-1-methyl-4H-pyridol(1,2-a)-pyridimine-4-one dihydrochloride
R 56413
R-56413
seganserin
seganserin dihydrochloride
seganserin monohydrochloride

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.